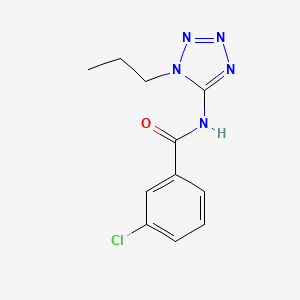![molecular formula C13H17N3O2S2 B5812984 4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5812984.png)
4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide, commonly known as DAS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DAS belongs to the class of sulfonamide compounds, which are known for their antimicrobial and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of DAS is not fully understood. However, it has been suggested that DAS exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. DAS has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in tumor invasion and metastasis, making them an attractive target for cancer therapy. DAS has also been found to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
DAS has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to their death. DAS has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. In addition, DAS has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DAS in lab experiments is its broad range of therapeutic activities. DAS has been shown to have antitumor, antimicrobial, and anti-inflammatory activities, making it a versatile compound for various research applications. Another advantage of using DAS is its relatively low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using DAS in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on DAS. One possible direction is to investigate its potential as a novel antibiotic agent. DAS has been shown to have antibacterial and antifungal properties, which could be further explored for the development of new antibiotics. Another direction for research is to investigate the use of DAS as a potential anti-inflammatory agent. DAS has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory disorders. Finally, further studies are needed to elucidate the exact mechanism of action of DAS and to identify potential molecular targets for its therapeutic activities.
Synthesis Methods
The synthesis of DAS involves the reaction of 4-aminobenzenesulfonamide with diallyl carbonothioyl diimidazolide in the presence of a catalyst. The reaction yields DAS as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
DAS has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. DAS has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, DAS has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory disorders such as rheumatoid arthritis.
properties
IUPAC Name |
1,1-bis(prop-2-enyl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-3-9-16(10-4-2)13(19)15-11-5-7-12(8-6-11)20(14,17)18/h3-8H,1-2,9-10H2,(H,15,19)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHWYQICXVVIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Diprop-2-en-1-ylcarbamothioyl)amino]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)

![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)

![4-[(3-methyl-2-thienyl)methyl]thiomorpholine](/img/structure/B5812958.png)
![methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate](/img/structure/B5812960.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide](/img/structure/B5812965.png)

![2-{[4-amino-5-(4-ethoxyphenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5812977.png)

![4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5812997.png)